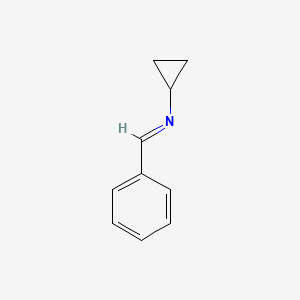
N-benzylidenecyclopropylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropanamine,n-(phenylmethylene)- is an organic compound with the molecular formula C10H11N It is a derivative of cyclopropanamine, where the amine group is substituted with a phenylmethylene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclopropanamine,n-(phenylmethylene)- can be synthesized through the condensation of benzaldehyde with cyclopropanamine. The reaction typically involves refluxing benzaldehyde and cyclopropanamine in dichloromethane (CH2Cl2) with the addition of molecular sieves to remove water formed during the reaction . The mixture is then filtered, and the solvent is evaporated to obtain the product.
Industrial Production Methods
While specific industrial production methods for Cyclopropanamine,n-(phenylmethylene)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques suitable for industrial-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopropanamine,n-(phenylmethylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the imine group back to the amine.
Substitution: The phenylmethylene group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Formation of imines or amides.
Reduction: Conversion back to cyclopropanamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Cyclopropanamine,n-(phenylmethylene)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Cyclopropanamine,n-(phenylmethylene)- involves its interaction with various molecular targets. The phenylmethylene group can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropanamine: The parent compound without the phenylmethylene substitution.
N-Benzylcyclopropanamine: Similar structure but with a benzyl group instead of phenylmethylene.
Cyclopropylamine: A simpler amine with a cyclopropyl group.
Uniqueness
Cyclopropanamine,n-(phenylmethylene)- is unique due to the presence of both the cyclopropane ring and the phenylmethylene group. This combination imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Propiedades
Número CAS |
3187-77-7 |
|---|---|
Fórmula molecular |
C10H11N |
Peso molecular |
145.20 g/mol |
Nombre IUPAC |
N-cyclopropyl-1-phenylmethanimine |
InChI |
InChI=1S/C10H11N/c1-2-4-9(5-3-1)8-11-10-6-7-10/h1-5,8,10H,6-7H2 |
Clave InChI |
AJEGQHWTAFJTEO-UHFFFAOYSA-N |
SMILES canónico |
C1CC1N=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


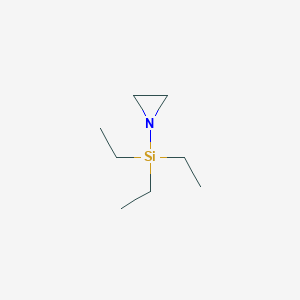

![2-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-phenylacetamide;ethanesulfonic acid](/img/structure/B13998864.png)
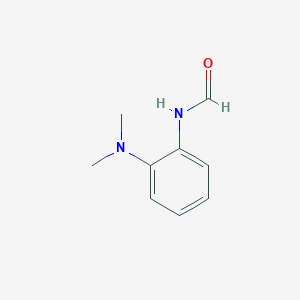

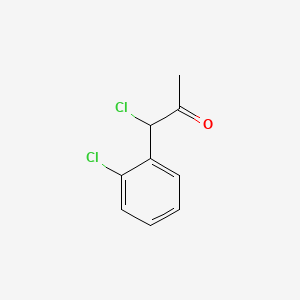


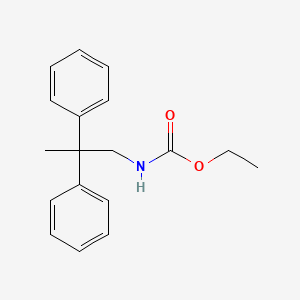

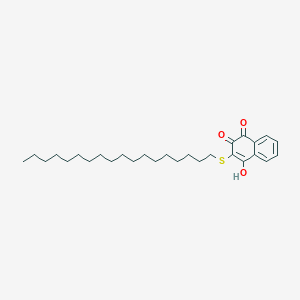
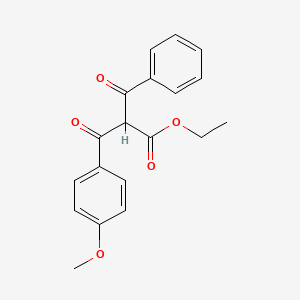

![6-amino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B13998943.png)
